molecular formula C13H8O6 B1664531 1,3,5,6-Tetrahydroxyxanthone CAS No. 5084-31-1

1,3,5,6-Tetrahydroxyxanthone

Cat. No. B1664531
CAS RN: 5084-31-1
M. Wt: 260.2 g/mol
InChI Key: CCEBJWKUMKKCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .


Synthesis Analysis

The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .


Molecular Structure Analysis

The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .


Chemical Reactions Analysis

1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .


Physical And Chemical Properties Analysis

The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .

Scientific Research Applications

Angiotensin-I-Converting Enzyme Inhibition

1,3,5,6-Tetrahydroxyxanthone has demonstrated inhibitory activity against angiotensin-I-converting enzyme (ACE), which is vital in regulating blood pressure. This activity suggests potential applications in cardiovascular diseases. The mode of inhibition is competitive, and the presence of tetrahydroxy groups is essential for this activity (Chen, Lin, Lin, & Hsu, 1992).

Renal Protection and Diuretic Properties

In studies with normotensive and hypertensive rats, 1,3,5,6-tetrahydroxyxanthone showed significant diuretic effects, as well as renal protective properties. It increased urine volume and urinary sodium and potassium levels, while having a calcium-sparing effect. This compound also reduced monohydrate crystals in urine, indicating antiurolithic action (Mariano et al., 2021).

Antiplatelet Aggregation Effects

Tetrahydroxyxanthones, including 1,3,5,6-tetrahydroxyxanthone, have been found to exhibit potent anti-platelet aggregation effects. This suggests their potential use in preventing thrombotic diseases. The effects were especially pronounced in collagen-induced platelet aggregation (Lin, Liou, Ko, & Teng, 1992).

Antiviral Activity

1,3,5,6-Tetrahydroxyxanthone has shown a strong inhibitory effect on Moloney murine leukemia virus reverse transcriptase activity. This points to its potential as an antiviral agent, particularly in treatments targeting reverse transcriptase (Chang, Lin, & Lin, 1992).

Cardioprotective Effects

Studies indicate that 1,3,5,6-tetrahydroxyxanthone has cardioprotective effects against myocardial ischemia-reperfusion injury. It improves cardiac function, reduces creatine kinase release, and decreases inflammatory markers like TNF-α in myocardial tissues (Dai et al., 2004).

Endothelial Cell Protection

Research on endothelial cells suggests that 1,3,5,6-tetrahydroxyxanthone preserves endothelial cell integrity, particularly in the presence of oxidative stress. It inhibits monocyte adhesion to endothelial cells, reduces lactate dehydrogenase release, and decreases levels of inflammatory markers and endogenous nitric oxide synthase inhibitors (Jiang et al., 2003).

Safety And Hazards

While specific safety and hazard information for 1,3,5,6-Tetrahydroxyxanthone is not available, it’s important to handle all chemicals with care and use personal protective equipment as necessary .

Future Directions

Research on xanthones has received much attention in recent years . The information collected from various studies will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

properties

IUPAC Name

1,3,5,6-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBJWKUMKKCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420484
Record name 1,3,5,6-tetrahydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5,6-Tetrahydroxyxanthone

CAS RN

5084-31-1
Record name 1,3,5,6-tetrahydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5,6-Tetrahydroxyxanthone
Reactant of Route 2
Reactant of Route 2
1,3,5,6-Tetrahydroxyxanthone
Reactant of Route 3
Reactant of Route 3
1,3,5,6-Tetrahydroxyxanthone
Reactant of Route 4
1,3,5,6-Tetrahydroxyxanthone
Reactant of Route 5
1,3,5,6-Tetrahydroxyxanthone
Reactant of Route 6
1,3,5,6-Tetrahydroxyxanthone

Citations

For This Compound
338
Citations
LNB Mariano, T Boeing, V Cechinel-Filho… - Chemico-Biological …, 2019 - Elsevier
The aim of the present study was to evaluate the diuretic effect of 1,3,5,6-tetrahydroxyxanthone (THX), isolated from preparations of Garcinia achachairu Rusby (Clusiaceae) branches, …
Number of citations: 25 www.sciencedirect.com
LNB Mariano, T Boeing, V Cechinel Filho… - Journal of Pharmacy …, 2021 - academic.oup.com
Objectives This study investigated the prolonged diuretic and renal effects of 1,3,5,6- tetrahydroxyxanthone (THX) in rats. Methods Normotensive (NTR) and hypertensive rats (SHR) …
Number of citations: 6 academic.oup.com
B Jackson, HD Locksley, F Scheinmann - Phytochemistry, 1969 - Elsevier
THE ISOLATION OF 6-DESOXYJACAREUBIN, 2-(3,3-DIMETHYLALLYL)-1,3,5,6_TETRAHYDROXY- XANTHONE AND JACAREUBIN FROM CALOPHYLLUM INOPHY Page 1 Phytochemistry …
Number of citations: 29 www.sciencedirect.com
HB Xiao, ZL Sun, XY Lu, DZ Li, JP Xu… - Canadian journal of …, 2008 - cdnsciencepub.com
Previous investigations have shown that decreased expression of angiopoietin-like protein 3 (Angptl3) is protective against dyslipidemia in atherosclerosis. The present study was …
Number of citations: 10 cdnsciencepub.com
LC Santos, S Piacente, F De Riccardis, AM Eletto… - Phytochemistry, 2001 - Elsevier
8-Carboxymethyl-1,6-dihydroxy-3,5-dimethoxyxanthone, 8-carboxymethyl-1,5,6-trihydroxy-3-methoxyxanthone and 8-carboxymethyl-1,3,5,6-tetrahydroxyxanthone were isolated from …
Number of citations: 24 www.sciencedirect.com
X Li, B Chen, X Zhao, D Chen - Molecules, 2018 - mdpi.com
This study used the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•) trapping model to study the antioxidant activities of 16 natural xanthones in aqueous solution, …
Number of citations: 14 www.mdpi.com
HB Xiao, ZL Sun, N Zhou - European journal of pharmaceutical sciences, 2012 - Elsevier
Ketosis is a metabolic disorder closely associated with both lipid and carbohydrate metabolism. Recent studies show that angiopoietin-like protein 3 (ANGPTL3) contributes to the …
Number of citations: 14 www.sciencedirect.com
CN Lin, SS Liou, FN Ko, CM Teng - Journal of pharmaceutical sciences, 1992 - Elsevier
Norathyriol and its analogues, 1,3,5,6-, 3,4,5,6-, 3,4,6,7- and 2,3,6,7-tetrahydroxyxanthone, were synthesized from benzophenone precursors by Friedel–Crafts acylation and …
Number of citations: 51 www.sciencedirect.com
V Rukachaisirikul, W Naklue, S Phongpaichit… - Tetrahedron, 2006 - Elsevier
Seven phloroglucinols, named parvifoliols A–G (1–7), two depsidones, named parvifolidones A, B (8, 9), and three xanthones, named parvifolixanthones A–C (10–12), were isolated …
Number of citations: 68 www.sciencedirect.com
GN Louh, AM Lannang, CD Mbazoa, JG Tangmouo… - Phytochemistry, 2008 - Elsevier
Three xanthones, polyanxanthone A (1), B (2) and C (3) have been isolated from the methanol extract of the wood trunk of Garcinia polyantha, along with five known xanthones: 1,3,5-…
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.